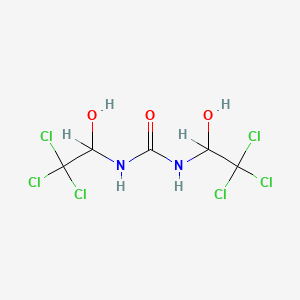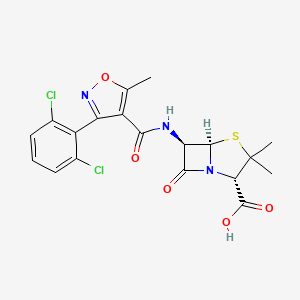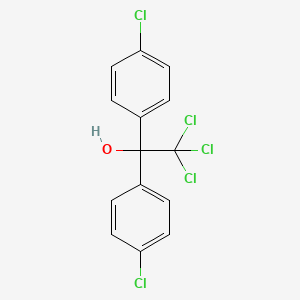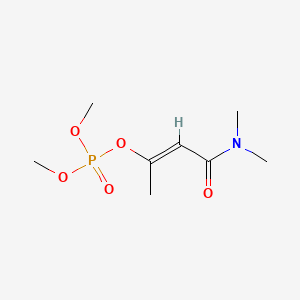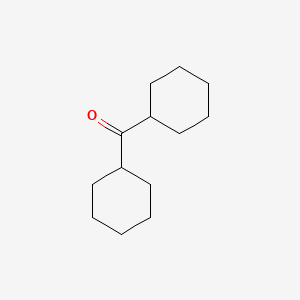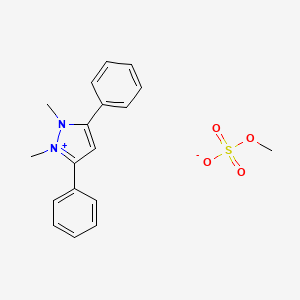
Difenzoquat metilsulfate
Vue d'ensemble
Description
Difenzoquat metilsulfate is a herbicide primarily used to control wild oats . It is highly soluble in water and has low volatility . It can be environmentally persistent depending on local conditions and tends to be moderately toxic to biodiversity .
Synthesis Analysis
Difenzoquat metilsulfate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Molecular Structure Analysis
The molecular formula of Difenzoquat metilsulfate is C18H20N2O4S . The InChI Identifier is InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 .
Chemical Reactions Analysis
Difenzoquat metilsulfate can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Physical And Chemical Properties Analysis
Difenzoquat metilsulfate is a white powder . It has a molecular weight of 360.427 g/mol . It is highly soluble in water and has a low volatility .
Applications De Recherche Scientifique
Herbicide for Wild Oats Control
Difenzoquat metilsulfate is primarily used as a herbicide to control wild oats . It is applied post-emergence, meaning it is used after the crops have sprouted .
Application in Various Crops
This herbicide is used in a variety of crops including cereals like wheat and barley, as well as alfalfa, maize, and clover seed crops . This broad application makes it a versatile tool in agriculture .
Environmental Persistence
Difenzoquat metilsulfate is highly soluble in water and has a low volatility . It can be environmentally persistent depending on local conditions , which means it remains in the environment for a longer period, continuing to act on target weeds .
Moderate Toxicity to Biodiversity
While effective as a herbicide, Difenzoquat metilsulfate tends to be moderately toxic to biodiversity . This includes a moderate level of toxicity to mammals via the oral route .
Use in Controlled Environment Chambers
Research has been conducted using Difenzoquat metilsulfate in controlled-environment chambers to determine its effectiveness against wild oats . The results showed that the herbicide’s phytotoxicity was significantly higher in certain conditions .
Role in HPLC Column Separation
Difenzoquat metilsulfate has been used in High-Performance Liquid Chromatography (HPLC) for the separation of compounds . This indicates its potential use in analytical chemistry .
Moderate Toxicity to Mammals
Apart from its impact on biodiversity, Difenzoquat metilsulfate is also moderately toxic to mammals via the oral route . This is an important consideration in terms of safety and handling .
Influence by Time of Day at Application
Experiments have shown that the effectiveness of Difenzoquat metilsulfate can be influenced by the time of day it is applied . This suggests that strategic application timing could optimize its herbicidal effects .
Mécanisme D'action
Target of Action
Difenzoquat metilsulfate is a pyrazole herbicide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Difenzoquat metilsulfate acts as a cholinesterase inhibitor . By suppressing the action of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . This accumulation disrupts normal nerve function, which can lead to a variety of physiological effects .
Biochemical Pathways
The inhibition of AChE by difenzoquat metilsulfate affects various biochemical pathways. Primarily, it disrupts the cholinergic pathway, which is responsible for transmitting signals in the nervous system . This disruption can lead to a variety of downstream effects, including altered nerve function and potential toxicity .
Pharmacokinetics
The pharmacokinetics of difenzoquat metilsulfate involve its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which facilitates its absorption and distribution in the body. It is metabolized by various enzymes, including those in the liver . The compound is excreted unchanged in the urine and feces .
Result of Action
The primary molecular effect of difenzoquat metilsulfate is the inhibition of AChE, leading to an accumulation of acetylcholine . This accumulation disrupts normal nerve function, which can lead to a variety of cellular effects, including potential toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of difenzoquat metilsulfate. It is highly soluble in water and has a low volatility . It can be environmentally persistent depending on local conditions . It tends to be moderately toxic to biodiversity . Its action can also be influenced by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEMNBNCQVQXMO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024048 | |
| Record name | Difenzoquat metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS] | |
| Record name | Difenzoquat methyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Difenzoquat metilsulfate | |
CAS RN |
43222-48-6 | |
| Record name | Difenzoquat methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43222-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenzoquat metilsulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043222486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenzoquat metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENZOQUAT METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5I03RK7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




